molecular formula C23H22ClNO5 B299640 Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B299640
M. Wt: 427.9 g/mol
InChI Key: PAZUTGAERVJUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CEP-26401, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyridinecarboxylates and has a molecular weight of 424.92 g/mol.

Mechanism of Action

The exact mechanism of action of Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of several enzymes such as cyclin-dependent kinases and histone deacetylases, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have several biochemical and physiological effects. Some of these include:
1. Inhibition of cell proliferation and induction of apoptosis in cancer cells.
2. Neuroprotection by reducing oxidative stress and inflammation in the brain.
3. Cardioprotection by reducing myocardial infarction size and improving cardiac function.

Advantages and Limitations for Lab Experiments

Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages and limitations for use in lab experiments. Some of these include:
Advantages:
1. It has potent biological activity at low concentrations.
2. It has a well-defined chemical structure, which makes it easy to synthesize and analyze.
3. It has been extensively studied, and its effects are well-documented.
Limitations:
1. It is a relatively complex molecule, which makes its synthesis challenging.
2. It is not very soluble in water, which limits its use in aqueous solutions.
3. Its effects may vary depending on the cell type and experimental conditions used.

Future Directions

There are several future directions for research on Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Some of these include:
1. Investigating its potential use in combination with other anticancer drugs to enhance their efficacy.
2. Further exploring its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.
3. Investigating its potential use in the treatment of other diseases such as diabetes and inflammation.
In conclusion, Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has shown promising results in the field of medicine. Its potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases make it a subject of interest for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the reaction of 4-chlorobenzaldehyde with 2-phenoxyethanol in the presence of a base to form 4-(2-phenoxyethyl)benzaldehyde. This intermediate is then reacted with dimethylmalonate and ammonium acetate to form dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate.

Scientific Research Applications

Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been the subject of several scientific studies due to its potential applications in the field of medicine. Some of the areas where this compound has been investigated include:
1. Cancer Treatment: Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown promising results in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest.
2. Neuroprotection: Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have cardioprotective effects in animal models of myocardial infarction and ischemia-reperfusion injury.

properties

Product Name

Dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Molecular Formula

C23H22ClNO5

Molecular Weight

427.9 g/mol

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-(2-phenoxyethyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H22ClNO5/c1-28-22(26)19-14-25(12-13-30-18-6-4-3-5-7-18)15-20(23(27)29-2)21(19)16-8-10-17(24)11-9-16/h3-11,14-15,21H,12-13H2,1-2H3

InChI Key

PAZUTGAERVJUNH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)CCOC3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)CCOC3=CC=CC=C3

Origin of Product

United States

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